

Technical Support Center: Bzl,Me-L-Met-OMe Optimization

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Compound of Interest

Compound Name: Bzl,ME-L-met-ome hcl

CAS No.: 1272754-99-0

Cat. No.: B613228

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Molecule Status:

-Benzyl-

-Methyl-L-Methionine Methyl Ester Hydrochloride CAS: 1272754-99-0 Primary Challenges: Steric Hindrance, Nucleophilicity Limits, Methionine Oxidation.

PART 1: The Chemistry of Failure (Diagnostic)

Before optimizing, we must diagnose the reaction mode. This molecule is an

-dialkyl amino acid derivative.

Critical Checkpoint: Are you using this as an Amine or an Acid?

Scenario A: "I am trying to couple Bzl,Me-L-Met-OMe to a Carboxylic Acid."

- Status: IMPOSSIBLE VIA STANDARD AMIDE COUPLING.
- Reason: The nitrogen atom is fully substituted (Tertiary: 1 -carbon, 1 Methyl, 1 Benzyl). It has no proton to lose. Therefore, it cannot act as a nucleophile to form a peptide (amide) bond.
- Solution: You cannot use this as an amine building block for peptide elongation. If you need an N-terminal cap, this is the end of the line.

Scenario B: "I hydrolyzed the ester and am coupling the resulting Acid (

-Bzl-

-Me-Met-OH) to an Amine."

- Status: HIGHLY DIFFICULT.

- Reason: The

-carbon is flanked by a bulky

-Benzyl group and an

-Methyl group. This creates massive steric hindrance, blocking the approach of the incoming amine nucleophile to the activated carbonyl.

- Risk: High probability of racemization via oxazolonium intermediate formation due to the electron-donating nature of the dialkylamino group.

PART 2: Troubleshooting Guide & FAQs

Q1: I hydrolyzed the ester, but the subsequent coupling yield is <10% using EDC/NHS or HBTU. Why?

A: Standard coupling reagents (carbodiimides, HBTU) are too slow for this sterically congested system. The bulky

-Benzyl and

-Methyl groups shield the carbonyl carbon.

- The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. The 7-aza-benzotriazole moiety (HOAt) speeds up the reaction via a neighboring group effect that is superior to HOBt.
- Advanced Fix: If HATU fails, convert the acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are less sensitive to steric hindrance than active esters.

Q2: My product shows significant racemization (L to D conversion).

A:

-dialkyl amino acids are prone to racemization because the tertiary nitrogen is more basic and electron-rich, stabilizing the planar oxazolonium cation intermediate.

- The Fix:
 - Base Choice: Avoid DIPEA if possible. Use TMP (2,4,6-Trimethylpyridine/Collidine). It is a weaker, non-nucleophilic base that minimizes proton abstraction from the α -carbon.
 - Pre-activation: Do not pre-activate the acid for long periods. Add the amine component immediately after the coupling reagent.

Q3: The Methionine sulfur is oxidizing to sulfoxide (+16 Da).

A: The "Bzl,Me" groups do not protect the sulfur. Methionine is sensitive to atmospheric oxygen and reactive oxygen species generated during activation.

- The Fix:
 - Degas solvents: Sparge DMF/NMP with Argon for 15 mins.
 - Scavengers: Add 1% Thioanisole or DMS (Dimethyl sulfide) to the reaction mixture to act as a sacrificial reducing agent.
 - Workup: Avoid strong oxidizers during purification.

PART 3: Optimized Experimental Protocols

Protocol A: Hydrolysis of Bzl,Me-L-Met-OMe

Before coupling, you must expose the carboxylic acid.

- Dissolve: 1.0 eq Bzl,Me-L-Met-OMe-HCl in THF/Water (3:1).

- Saponify: Add 2.5 eq LiOH (Lithium Hydroxide) at 0°C.
- Monitor: Stir at 0°C

RT. Monitor via TLC/LCMS (Ester disappears, Acid appears).
- Workup: Carefully acidify to pH 3-4 with 1M HCl (Do not go lower to avoid protonating the tertiary amine too strongly, which makes extraction difficult). Extract into EtOAc. Dry over NaSO
- Note: The Zwitterionic form (-protonated, Carboxylate anion) is water-soluble. You may need to lyophilize the aqueous phase if extraction yields are low.

Protocol B: High-Efficiency Coupling (HATU Method)

Designed for steric hindrance.^[1]

- Reagents:
 - Carboxyl Component:
 - Bzl-
 - Me-Met-OH (1.0 eq)
 - Amine Component: R-NH

(1.2 eq)
 - Reagent: HATU (1.1 eq)
 - Base: Collidine (2,4,6-trimethylpyridine) (3.0 eq)
 - Solvent: Anhydrous DMF (0.1 M concentration)
- Procedure:

- Dissolve Acid and Amine in DMF under Argon.
- Cool to 0°C.^[1]
- Add Collidine.
- Add HATU last.
- Stir at 0°C for 30 mins, then allow to warm to RT.
- Time: Reaction may require 4–12 hours due to sterics.
- Validation: Check LCMS for Product Mass. If peak corresponds to "Acid + Reagent" (Active ester) but no Product, sterics are completely blocking the amine. Proceed to Protocol C.

Protocol C: Acid Fluoride Method (The "Nuclear" Option)

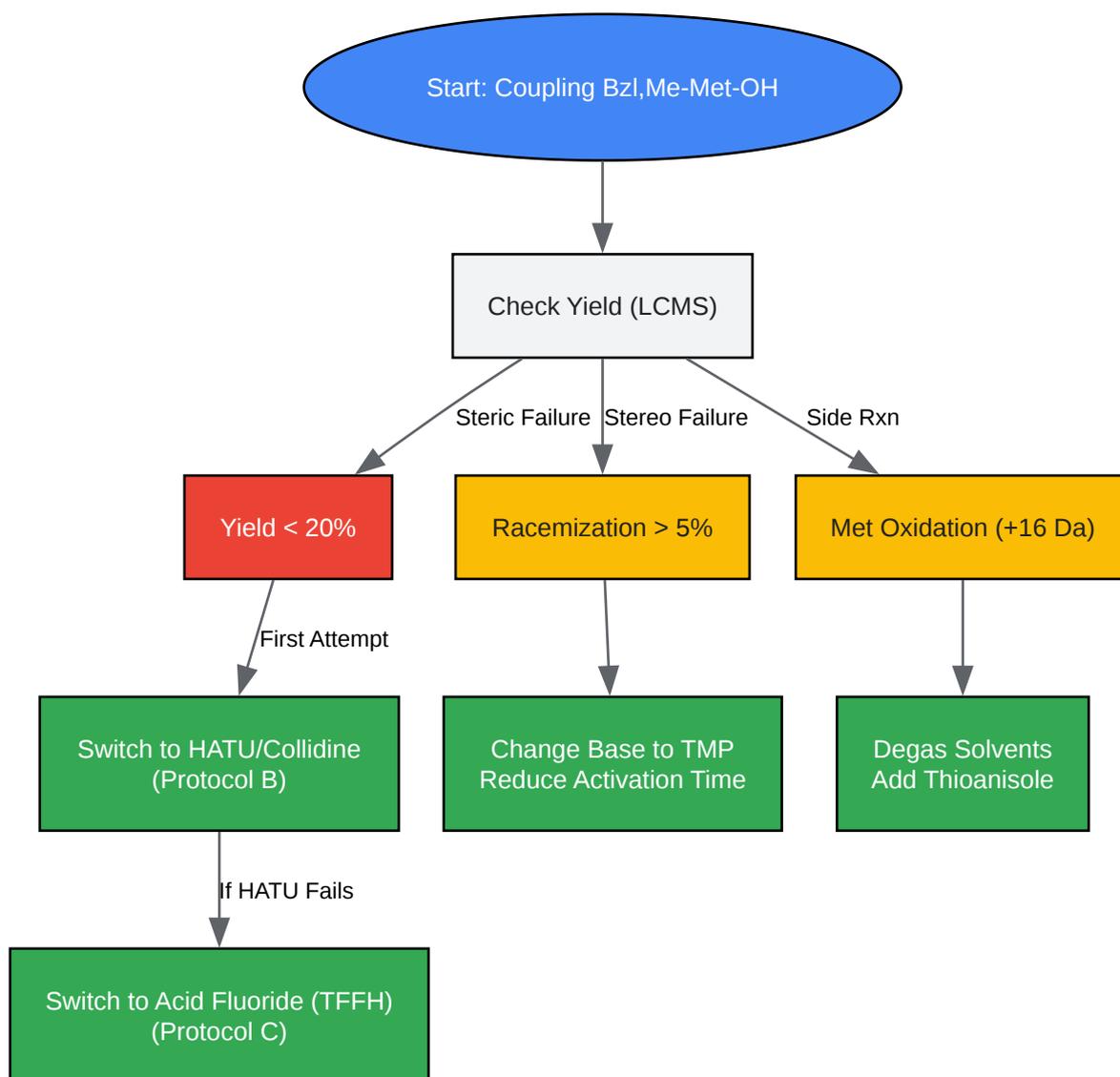
Use when HATU fails.

- Reagents: Acid (1.0 eq), TFFH (1.1 eq), DIPEA (3.0 eq), DCM (Dichloromethane).
- Procedure:
 - Dissolve Acid in DCM under Argon.
 - Add TFFH and DIPEA. Stir for 30 mins to form the Acid Fluoride ().
 - Add the Amine component.^{[2][3]}
 - Why this works: The Fluoride leaving group is small, minimizing steric clash in the transition state compared to the bulky OBt/OAt esters formed by HATU.

PART 4: Visualization & Logic Flow

Diagram 1: Troubleshooting Decision Tree

This logic flow guides the selection of the correct coupling strategy based on observed failure modes.



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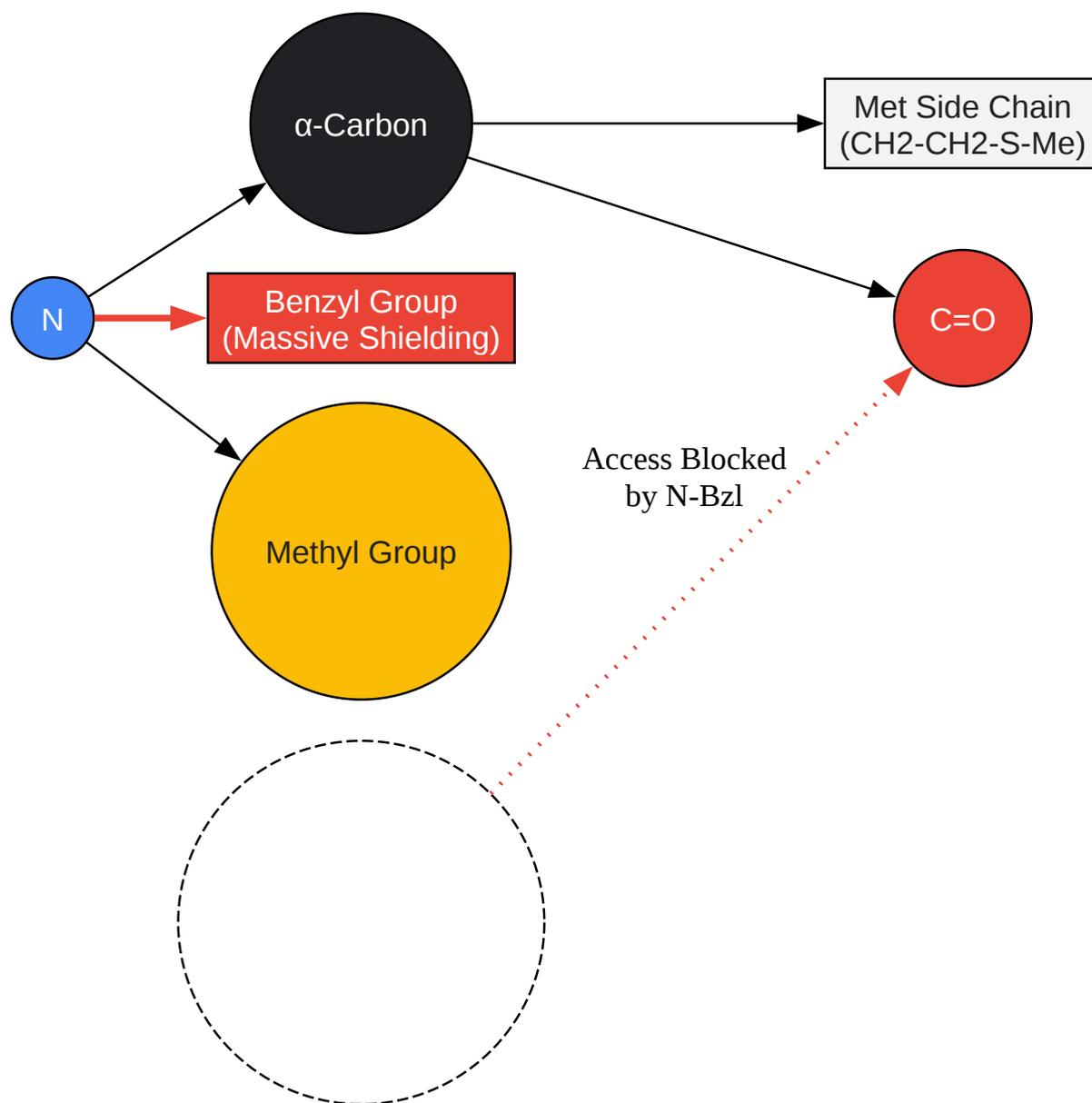
Caption: Decision matrix for optimizing coupling of sterically hindered N,N-dialkyl amino acids.

Diagram 2: Steric Hindrance Mechanism

Visualizing why standard coupling fails for

-Bzl-

-Me-Met.



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Caption: The

-Benzyl group rotates to shield the carbonyl, preventing the incoming amine from attacking.

References

- Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". *Journal of the American Chemical Society*.^[1]

- Context: Establishes HOAt (part of H
- Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products". Tetrahedron Letters.
 - Context: Compar
- Carpenter, R. L., et al. (2006). "Use of TFFH in the Synthesis of Difficult Peptides". Journal of Organic Chemistry. Context: Validates the Acid Fluoride method for extremely hindered amino acids where active esters fail.
- Biron, E., et al. (2005).[4] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis". Journal of Organic Chemistry. [4]
 - Context: Discusses the specific challenges of coupling N-methyl
- Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors". Angewandte Chemie International Edition.
 - Context: Background on why N-alkylated residues (like Bzl,Me-Met) are used (protease stability) despite synthetic difficulty.

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